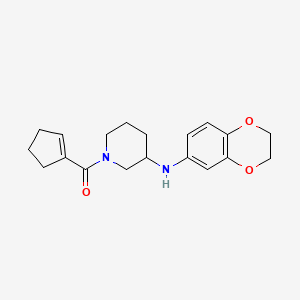![molecular formula C24H38N2O3 B6131641 4-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B6131641.png)
4-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]-1,6-heptadien-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]-1,6-heptadien-4-ol is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of compound X is not fully understood, but it is thought to act as a partial agonist of the GPCR it targets. This means that it activates the receptor, but not to the same extent as the endogenous ligand. The downstream effects of GPCR activation by compound X are also not fully understood, but they are thought to involve activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In addition to its ability to selectively activate a specific GPCR, it has also been shown to modulate the activity of other GPCRs. It has been suggested that compound X may have potential therapeutic applications in conditions such as hypertension and heart failure.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its selectivity for a specific GPCR. This allows researchers to study the downstream effects of GPCR activation without the confounding effects of activation of other GPCRs. However, one limitation of using compound X is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several potential future directions for research on compound X. One direction is to further elucidate its mechanism of action and downstream effects. Another direction is to explore its potential therapeutic applications in conditions such as hypertension and heart failure. Additionally, there may be other GPCRs that compound X could selectively activate, which could lead to the development of new tools for studying cellular signaling.
合成方法
The synthesis method of compound X is a complex process that involves several steps. The first step is the synthesis of 3-(1-azepanyl)-2-hydroxypropyl bromide, which is then reacted with 3-(4-hydroxyphenyl)propylamine to form 3-[3-(1-azepanyl)-2-hydroxypropoxy]benzylamine. This intermediate is then reacted with 4-(chloromethyl)-1,6-heptadiene to form compound X.
科学研究应用
Compound X has several potential scientific research applications. One of the most promising applications is as a tool for studying G protein-coupled receptor (GPCR) signaling pathways. GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are the target of many drugs. Compound X has been shown to selectively activate a specific GPCR, making it a valuable tool for studying the downstream effects of GPCR activation.
属性
IUPAC Name |
4-[[[3-[3-(azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O3/c1-3-12-24(28,13-4-2)20-25-17-21-10-9-11-23(16-21)29-19-22(27)18-26-14-7-5-6-8-15-26/h3-4,9-11,16,22,25,27-28H,1-2,5-8,12-15,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOSYWRPKLUIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(CNCC1=CC(=CC=C1)OCC(CN2CCCCCC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
methanol](/img/structure/B6131559.png)
![N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B6131574.png)
![2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6131588.png)

![2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6131601.png)

![2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 2-(2-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6131606.png)
![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6131611.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6131622.png)
![2-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6131633.png)
![2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6131649.png)
![7-tert-butyl-2-(5-nitro-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6131651.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6131652.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
